2-(4-Chlorophenyl)quinazoline
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Overview
Description
2-(4-Chlorophenyl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The presence of a 4-chlorophenyl group in the quinazoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)quinazoline typically involves the condensation of 2-aminobenzonitrile with 4-chlorobenzaldehyde under acidic or basic conditions. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative . Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline structure.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, dihydroquinazolines, and various substituted quinazolines, each with distinct pharmacological properties .
Scientific Research Applications
2-(4-Chlorophenyl)quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting tyrosine kinases, this compound disrupts signaling pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
2-(4-Bromophenyl)quinazoline: Similar in structure but with a bromine atom instead of chlorine, exhibiting different biological activities.
2-(4-Methylphenyl)quinazoline: Contains a methyl group, leading to variations in pharmacological properties.
Uniqueness: 2-(4-Chlorophenyl)quinazoline is unique due to its specific substitution pattern, which enhances its interaction with molecular targets and improves its pharmacological profile compared to other quinazoline derivatives .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |
InChI Key |
NMJRUVIOYRDYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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